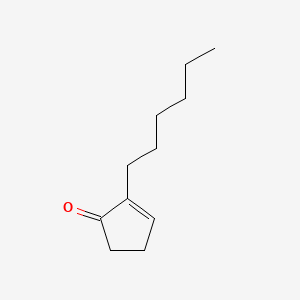

2-Hexyl-2-cyclopenten-1-one

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-hexylcyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O/c1-2-3-4-5-7-10-8-6-9-11(10)12/h8H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGECIEOJXLMWGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052640 | |

| Record name | 2-Hexylcyclopent-2-enone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95-41-0 | |

| Record name | 2-Hexyl-2-cyclopenten-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydro-isojasmone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroisojasmone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78462 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclopenten-1-one, 2-hexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexylcyclopent-2-enone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hexylcyclopent-2-enone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEXYL-2-CYCLOPENTEN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSY2Y3L5M0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Hexyl-2-cyclopenten-1-one chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Hexyl-2-cyclopenten-1-one

This guide provides a comprehensive technical overview of this compound, a molecule of significant interest in both academic research and industrial applications. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, reactivity, and potential applications of this versatile cyclopentenone derivative. Our focus is on providing not just data, but also the scientific rationale behind the experimental methodologies and observed properties, ensuring a self-validating and trustworthy resource.

Introduction: The Cyclopentenone Core

Cyclopentenones are five-membered cyclic ketones containing an alkene functionality. This arrangement, specifically the α,β-unsaturated carbonyl system in 2-cyclopentenones, is a privileged scaffold in organic chemistry.[1] It is present in numerous natural products, including jasmone and prostaglandins, and serves as a versatile building block in organic synthesis.[1] The compound this compound, also known by synonyms such as Dihydroisojasmone and Isojasmone, combines this reactive core with a six-carbon alkyl chain, conferring specific physical and chemical characteristics.[2][3]

The primary allure of this compound has historically been its pleasant floral, jasmine-like, and waxy aroma, making it a valuable ingredient in the fragrance and flavor industries.[2] However, the inherent reactivity of the cyclopentenone ring opens avenues for its use as an intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents.[2] Recent studies have also begun to explore its biological activities, such as antimicrobial and insecticidal properties.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral properties is fundamental to its application in research and development.

Core Chemical and Physical Properties

The identity and fundamental physical characteristics of this compound are well-established. These properties are crucial for handling, purification, and designing reaction conditions.

| Property | Value | Source |

| IUPAC Name | 2-hexylcyclopent-2-en-1-one | PubChem[3] |

| CAS Number | 95-41-0 | Chemsrc[4] |

| Molecular Formula | C₁₁H₁₈O | PubChem[3] |

| Molecular Weight | 166.26 g/mol | PubChem[3] |

| Density | 0.9 ± 0.1 g/cm³ | Chemsrc[4] |

| Boiling Point | 255.8 ± 10.0 °C at 760 mmHg | Chemsrc[4] |

| Flash Point | 107.7 ± 9.8 °C / 237.2 °F | Chemsrc[4], Sigma-Aldrich |

| Refractive Index | 1.474 | Chemsrc[4] |

| LogP | 3.19 | Chemsrc[4] |

| Appearance | Colorless to light yellow liquid | Sigma-Aldrich, PubChem[5] |

| Organoleptic Profile | Jasmine, floral, waxy | Sigma-Aldrich |

Spectroscopic Characterization

Spectroscopic data provides the definitive structural fingerprint of the molecule. The key features are consistent with the α,β-unsaturated ketone structure.

| Spectroscopy Type | Key Peaks / Signals | Source |

| ¹³C NMR | Spectra available, characteristic peaks for carbonyl, vinyl, and alkyl carbons are expected. | PubChem[3] |

| ¹H NMR | For the analogous 2-pentyl-2-cyclopenten-1-one, signals are observed around 7.3 ppm (vinyl H), 2.6-2.1 ppm (allyl & alpha-keto CH₂), 1.5-1.2 ppm (alkyl CH₂), and 0.9 ppm (terminal CH₃). | ChemicalBook[6] |

| IR Spectroscopy | Characteristic absorptions for C=O (conjugated ketone) and C=C (alkene) are expected. | PubChem[3] |

| Mass Spectrometry (EI) | Major fragments observed at m/z 97, 96, 109, 123, 137. | PubChem[3] |

The mass spectrum is particularly informative. The base peak at m/z 97 likely corresponds to the loss of the pentyl group from the hexyl chain via McLafferty rearrangement or related fragmentation pathways, a common process for alkyl-substituted cyclic ketones.

Synthesis Methodologies

The synthesis of 2-alkyl-2-cyclopentenones is a well-explored area of organic chemistry. The choice of method often depends on the desired scale, available starting materials, and required purity.

Common Synthetic Routes

Several robust strategies can be employed to construct the this compound framework:

-

Aldol Condensation & Cyclization: This classic approach involves the base- or acid-catalyzed condensation of a suitable precursor, such as 4-oxoundecanal, followed by intramolecular cyclization and dehydration.[2][7] This is often a highly efficient method for forming the five-membered ring.

-

Grignard Reactions: The addition of a hexyl Grignard reagent (hexylmagnesium bromide) to a protected cyclopentenone derivative can be a viable route.[2]

-

Dehydration of Hydroxy-ketone Precursors: A common industrial method involves the acid-catalyzed dehydration of a 2-hexyl-2-(1-hydroxyalkyl)-cycloalkanone intermediate.[8][9] This precursor can be formed from the aldol reaction of cyclopentanone and heptanal (a C7 aldehyde, to form a hexyl group after dehydration).[9]

The diagram below illustrates a generalized workflow for the synthesis via an aldol condensation and dehydration route.

References

- 1. Cyclopentenone - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 95-41-0 [smolecule.com]

- 3. This compound | C11H18O | CID 66768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:95-41-0 | Chemsrc [chemsrc.com]

- 5. 2-Cyclopenten-1-one | C5H6O | CID 13588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-PENTYL-2-CYCLOPENTEN-1-ONE(25564-22-1) 1H NMR spectrum [chemicalbook.com]

- 7. academic.oup.com [academic.oup.com]

- 8. prepchem.com [prepchem.com]

- 9. US20110034722A1 - Method for producing of 2-alkyl-2-cycloalken-1-one - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Hexyl-2-cyclopenten-1-one (CAS 95-41-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hexyl-2-cyclopenten-1-one (CAS 95-41-0), a versatile cyclopentenone with significant applications in the fragrance industry and emerging potential in pharmaceutical and agrochemical research. This document details its chemical and physical properties, provides insights into its synthesis and purification, and presents its characteristic spectroscopic data. Furthermore, it explores the biological activities of this compound, particularly its connections to the jasmonate and prostaglandin signaling pathways, and outlines experimental protocols for its synthesis, analysis, and biological evaluation.

Chemical and Physical Properties

This compound, also known as isojasmone, is a cyclic ketone characterized by a five-membered ring with a hexyl group and a ketone functionality.[1] Its chemical structure and key physical properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₈O | [2] |

| Molecular Weight | 166.26 g/mol | [2] |

| CAS Number | 95-41-0 | [2] |

| Appearance | Oily liquid | [3] |

| Boiling Point | 255.8 ± 10.0 °C at 760 mmHg | [4] |

| Density | 0.9 ± 0.1 g/cm³ | [4] |

| Flash Point | 107.7 ± 9.8 °C | [4] |

| Refractive Index | 1.474 | [4] |

| LogP | 3.19 | [4] |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | [4] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

| Assignment | Chemical Shift (ppm) |

| Vinylic H | ~7.33 |

| Allylic CH₂ | ~2.57 |

| Allylic CH₂ | ~2.40 |

| Alkyl CH₂ adjacent to double bond | ~2.16 |

| Alkyl (CH₂)n | ~1.26-1.48 |

| Terminal CH₃ | ~0.89 |

¹³C NMR Spectroscopy

The 13C NMR spectrum provides information on the carbon framework of the molecule.

| Assignment | Chemical Shift (ppm) |

| C=O | ~209 |

| C=C (quaternary) | ~160 |

| C=C (CH) | ~145 |

| Allylic CH₂ | ~35 |

| Allylic CH₂ | ~27 |

| Alkyl chain carbons | ~22-32 |

| Terminal CH₃ | ~14 |

| (Note: These are approximate values based on general knowledge of cyclopentenone structures and may vary slightly.) |

Mass Spectrometry

The mass spectrum of this compound shows a characteristic fragmentation pattern. The molecular ion peak is observed at m/z 166.[6]

| m/z | Relative Intensity | Assignment |

| 166 | Present | [M]⁺ |

| 137 | ~32% | [M - C₂H₅]⁺ |

| 123 | ~35% | [M - C₃H₇]⁺ |

| 109 | ~37% | [M - C₄H₉]⁺ |

| 97 | ~100% (Base Peak) | [M - C₅H₁₁]⁺ |

| 96 | ~90% | [M - C₅H₁₂]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~2955, 2927, 2857 | C-H stretching (alkyl) |

| ~1715 | C=O stretching (conjugated ketone) |

| ~1630 | C=C stretching |

Synthesis and Purification

Several synthetic routes to this compound have been reported, with Aldol condensation being a common method.[1][7]

Synthesis via Dehydration of a Hydroxy-Cyclopentanone Intermediate

A documented method involves the dehydration of a 2-(1-hydroxyhexyl)cyclopentanone intermediate.[1]

Experimental Protocol:

-

Reaction Setup: A mixture of the 2-(1-hydroxyhexyl)cyclopentanone precursor (25 parts), p-toluenesulfonic acid (1.25 parts), and toluene (75 parts) is placed in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Reaction: The mixture is refluxed for 2 hours. Water produced during the reaction is azeotropically removed and collected in the Dean-Stark trap.

-

Workup: After cooling, the reaction mixture is washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 2-n-hexyl-2-cyclopentenone.[1] A yield of 97% has been reported for this step.[1]

Purification by Column Chromatography

For higher purity, column chromatography can be employed.[8]

Experimental Protocol:

-

Column Preparation: A slurry of silica gel in a non-polar solvent (e.g., hexane) is packed into a chromatography column.

-

Sample Loading: The crude product is dissolved in a minimal amount of the eluent and loaded onto the column.

-

Elution: The product is eluted using a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane.

-

Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Solvent Removal: The solvent is removed from the pooled pure fractions under reduced pressure to yield the purified this compound.

Biological Activities and Signaling Pathways

Cyclopentenones are a class of compounds with diverse biological activities, often acting as signaling molecules in various pathways.[9][10] this compound is structurally related to jasmonates and prostaglandins, suggesting its potential involvement in similar biological processes.[1][11]

Connection to Jasmonate Signaling

Jasmonates are lipid-based plant hormones that regulate a wide array of processes, including plant defense against herbivores and pathogens.[9] The core structure of many jasmonates is a cyclopentenone ring. The biosynthesis of jasmonic acid involves the cyclization of an unsaturated fatty acid to form 12-oxo-phytodienoic acid (OPDA), a cyclopentenone that is a key signaling molecule itself.[9] It is hypothesized that cyclopentenones like this compound can mimic the action of endogenous jasmonates, thereby modulating plant defense responses.[12]

Relation to Prostaglandin Pathways

Prostaglandins are lipid-derived signaling molecules in animals that are involved in processes such as inflammation.[11] Certain prostaglandins, known as cyclopentenone prostaglandins (cyPGs), possess an α,β-unsaturated ketone in their five-membered ring.[11] This electrophilic center is crucial for their biological activity, which often involves covalent adduction to cysteine residues in target proteins, such as transcription factors like NF-κB, thereby modulating their activity.[10] Given its structure, this compound could potentially exert anti-inflammatory effects through similar mechanisms.

Antimicrobial and Insecticidal Activity

Research indicates that this compound exhibits antimicrobial and insecticidal properties.[1] The α,β-unsaturated ketone moiety is a known Michael acceptor, which can react with nucleophiles such as cysteine residues in microbial proteins, leading to enzyme inhibition and antimicrobial effects.[13]

Experimental Workflows

General Synthesis and Analysis Workflow

Antimicrobial Activity Screening Protocol (Broth Microdilution)

A common method to assess antimicrobial activity is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[14]

Experimental Protocol:

-

Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Add a standardized suspension of the target microorganism to each well.

-

Controls: Include a positive control (microorganism in medium without the test compound) and a negative control (medium only).

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.[14]

GC-MS Analysis Protocol for Fragrance Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for the analysis of volatile compounds like this compound in complex mixtures such as perfumes.[15][16]

Experimental Protocol:

-

Sample Preparation: Dilute the sample containing this compound in a suitable solvent (e.g., ethanol or hexane). An internal standard may be added for quantification.

-

GC-MS System: Use a gas chromatograph equipped with a capillary column suitable for separating fragrance compounds (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms). The GC is coupled to a mass spectrometer.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

GC Separation: Employ a temperature program to separate the components of the mixture based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 250 °C), and hold for a period.

-

MS Detection: As components elute from the GC column, they are ionized (typically by electron ionization) and fragmented in the mass spectrometer. The mass-to-charge ratio of the fragments is detected.

-

Data Analysis: Identify this compound by its retention time and by comparing its mass spectrum to a reference library.

Safety Information

This compound is classified as a skin irritant.[17] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound. It is a combustible liquid.[17]

Conclusion

This compound is a compound of significant interest due to its established use in the fragrance industry and its potential for broader applications stemming from its inherent biological activity. Its structural similarity to key signaling molecules like jasmonates and prostaglandins opens avenues for research in drug discovery and development, particularly in the areas of anti-inflammatory and antimicrobial agents. The synthetic and analytical protocols outlined in this guide provide a foundation for researchers to further explore the chemical and biological properties of this versatile molecule. Further investigation into its specific molecular targets and mechanisms of action will be crucial in realizing its full therapeutic and agrochemical potential.

References

- 1. prepchem.com [prepchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. This compound | CAS#:95-41-0 | Chemsrc [chemsrc.com]

- 5. 2-PENTYL-2-CYCLOPENTEN-1-ONE(25564-22-1) 1H NMR spectrum [chemicalbook.com]

- 6. This compound | C11H18O | CID 66768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Cyclopentenone signals for plant defense: Remodeling the jasmonic acid response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 11. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Plant defense in the absence of jasmonic acid: The role of cyclopentenones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aromaverse.pro [aromaverse.pro]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

2-Hexyl-2-cyclopenten-1-one molecular structure and weight

An In-depth Technical Guide to 2-Hexyl-2-cyclopenten-1-one

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and biological activities of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound, also known by synonyms such as dihydroisojasmone and isojasmone, is a cyclic ketone with a hexyl group substituent. Its fundamental properties are summarized in the table below.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₈O | |

| Molecular Weight | 166.26 g/mol | |

| IUPAC Name | 2-hexylcyclopent-2-en-1-one | |

| CAS Number | 95-41-0 | |

| Density | 0.9±0.1 g/cm³ | |

| Boiling Point | 255.8±10.0 °C at 760 mmHg | |

| Flash Point | 107.7±9.8 °C | |

| LogP | 3.19 | |

| IR Absorption (C=O) | 1685-1695 cm⁻¹ |

The structure of this compound is characterized by a five-membered cyclopentenone ring with a double bond at the C2 position and a hexyl group attached to the same carbon.

Caption: 2D Molecular Structure of this compound.

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through various methods, including cyclization reactions, Grignard reactions, and aldol condensations. A common laboratory-scale synthesis involves the acid-catalyzed dehydration of a precursor.

Protocol: Acid-Catalyzed Dehydration

This protocol is adapted from a general procedure for the synthesis of 2-alkyl-2-cyclopentenones.

Materials:

-

Precursor mixture containing 2-hexyl-2,5-dihydroxycyclopentan-1-one

-

p-toluenesulfonic acid

-

Toluene

-

Anhydrous sodium sulfate

-

Methylene chloride

-

Standard distillation apparatus with a short path distilling head

-

Round-bottomed flask

-

Separatory funnel

Procedure:

-

A mixture of the precursor (25 parts) is combined with p-toluenesulfonic acid (1.25 parts) and toluene (75 parts) in a round-bottomed flask.

-

The mixture is refluxed for 2 hours. During this time, the water produced as a byproduct is removed by azeotropic distillation.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The reaction mixture is then washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

The organic layer is separated and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure.

-

The resulting crude product is purified by vacuum distillation to yield this compound.

Biological Activity and Signaling Pathways

This compound is recognized for its pleasant, floral aroma and is utilized in the fragrance industry. Its biological activity extends beyond its olfactory properties, with research indicating potential antimicrobial and insecticidal effects.

Mechanism of Action: Olfactory Signaling

The aroma of this compound is perceived through its interaction with olfactory receptors in the nasal cavity. While the precise binding mode is not fully elucidated, the general mechanism of olfactory signal transduction is well-established.

Workflow: Olfactory Signal Transduction

The following diagram illustrates the generalized signaling pathway initiated by the binding of an odorant molecule like this compound to an olfactory receptor.

Caption: Generalized olfactory signaling pathway.

Antimicrobial and Insecticidal Properties

Studies have suggested that this compound possesses antimicrobial properties, making it a candidate for further investigation in pharmaceutical applications. Additionally, its distinct scent profile has been explored for its potential as an insect repellent or attractant in pest management strategies. The specific molecular targets and mechanisms underlying these activities are areas of ongoing research.

Spectroscopic Profile of 2-Hexyl-2-cyclopenten-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data available for 2-Hexyl-2-cyclopenten-1-one (CAS No. 95-41-0), a key intermediate in organic synthesis and a component in the fragrance industry. The following sections present nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside generalized experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below. It is important to note that while mass spectrometry data is readily available, detailed public information on the ¹H and ¹³C NMR chemical shifts and a comprehensive list of IR absorption bands are limited. The ¹H NMR data presented is based on the closely related analogue, 2-Pentyl-2-cyclopenten-1-one, and serves as a reliable estimation.

Table 1: ¹H NMR Spectroscopic Data (Estimated)

Solvent: Not specified, likely CDCl₃. Frequency: Not specified. Data is for the analogue 2-Pentyl-2-cyclopenten-1-one and is expected to be very similar for this compound.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.33 | m | =C-H (vinylic proton on the cyclopentenone ring) |

| ~2.57 | m | -CH₂- (allylic protons on the cyclopentenone ring) |

| ~2.40 | m | -CH₂- (allylic protons on the cyclopentenone ring) |

| ~2.16 | t | -CH₂- (allylic protons of the hexyl chain) |

| ~1.48 | m | -CH₂- (of the hexyl chain) |

| ~1.30 | m | -(CH₂)₃- (of the hexyl chain) |

| ~0.89 | t | -CH₃ (terminal methyl group of the hexyl chain) |

Table 2: ¹³C NMR Spectroscopic Data

Table 3: Infrared (IR) Spectroscopy Data

A complete list of IR absorption peaks for this compound is not detailed in publicly accessible sources. An FTIR spectrum, obtained using the "between salts" technique, is available in the SpectraBase database.[1] Key expected absorptions based on the functional groups present would include:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3050 | =C-H stretch (vinylic) |

| 2955-2850 | C-H stretch (aliphatic) |

| ~1715 | C=O stretch (α,β-unsaturated ketone) |

| ~1630 | C=C stretch (alkene) |

Table 4: Mass Spectrometry (MS) Data

The mass spectrum of this compound is characterized by the following prominent fragment ions observed in Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

| 97 | 99.99 |

| 96 | 89.95 |

| 109 | 37.34 |

| 123 | 35.19 |

| 137 | 32.08 |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument-specific parameters and sample preparation may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is acquired using a pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of the less sensitive ¹³C nuclei.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The salt plates are mounted in a sample holder and placed in the beam path of the IR spectrometer. The spectrum is recorded as the instrument scans through the infrared frequency range (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty salt plates is also recorded and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum shows the percentage of transmittance or absorbance at each wavenumber. The characteristic absorption bands are identified and correlated to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities and for controlled introduction into the ion source.

-

Ionization: In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV for Electron Ionization - EI), causing them to lose an electron and form a positively charged molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic charged ions and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

The Enigmatic Presence of 2-Hexyl-2-cyclopenten-1-one in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexyl-2-cyclopenten-1-one, a cyclopentenone derivative also known by its common name dihydroisojasmone, is a volatile organic compound with a characteristic jasmine-like floral and fruity aroma. While extensively utilized in the fragrance industry, its natural occurrence in plants is a subject of significant interest within the fields of phytochemistry and drug discovery. This technical guide provides a comprehensive overview of the current understanding of this compound's presence in plants, its biosynthetic origins, and the methodologies for its extraction and analysis. The information presented herein is intended to serve as a valuable resource for researchers investigating plant secondary metabolism and professionals involved in the development of novel therapeutic agents.

Natural Occurrence and Quantitative Data

While direct quantitative data for this compound in a wide range of plant species is not extensively documented in publicly available literature, its close structural relationship to (Z)-jasmone, a well-known constituent of jasmine oil, provides a strong basis for its likely presence in certain plant families, particularly the Oleaceae. The chemical composition of essential oils, especially from Jasminum species, offers valuable insights into the potential co-occurrence of related cyclopentenone structures. Below is a summary of the typical chemical composition of Jasminum grandiflorum essential oil, a plant renowned for its rich content of jasmonates and related compounds.

| Compound | Typical Percentage (%) in Jasminum grandiflorum Essential Oil |

| Benzyl acetate | 15 - 37 |

| Benzyl benzoate | 10 - 34.7 |

| Linalool | 4 - 9.6 |

| (Z)-jasmone | 0.5 - 5 |

| Phytol & Isophytol | 7 - 15 |

| Indole | 1 - 3 |

| Methyl jasmonate | 0.3 - 1 |

| Eugenol | 1 - 2.5 |

| Geranyl linalool | 3 - 5 |

| Benzyl alcohol | 1 - 2 |

Note: The exact composition can vary depending on the geographical origin, cultivation practices, and extraction method.

Biosynthetic Pathway

This compound is intrinsically linked to the jasmonate biosynthetic pathway, a crucial signaling cascade in plants responsible for regulating responses to biotic and abiotic stresses, as well as developmental processes. The pathway originates from the fatty acid, α-linolenic acid, and proceeds through a series of enzymatic reactions to produce various cyclopentenone and cyclopentanone structures.

The key precursor to jasmonic acid is 12-oxo-phytodienoic acid (OPDA), a cyclopentenone that undergoes reduction and subsequent β-oxidation to form jasmonic acid. It is hypothesized that this compound may arise as a derivative or a side-product of this pathway, potentially through modifications of intermediate compounds.

Experimental Protocols

Extraction of Volatile Compounds from Plant Material (e.g., Jasmine Flowers)

This protocol outlines a general procedure for the extraction of volatile compounds, including cyclopentenones, from fresh plant material using solvent extraction.

Materials:

-

Fresh plant material (e.g., Jasminum grandiflorum flowers)

-

Solvent (e.g., hexane, ethanol, or dichloromethane, HPLC grade)

-

Anhydrous sodium sulfate

-

Glassware: Erlenmeyer flask, funnel, beakers

-

Rotary evaporator

-

Filtration apparatus (e.g., filter paper or glass wool)

Procedure:

-

Sample Preparation: Harvest fresh plant material, preferably at a time when the emission of volatile compounds is at its peak (e.g., early morning for jasmine flowers).

-

Extraction:

-

Weigh a known amount of the fresh plant material (e.g., 100 g).

-

Place the material in a large Erlenmeyer flask.

-

Add a sufficient volume of the chosen solvent to completely submerge the plant material (e.g., 500 mL).

-

Seal the flask and allow it to stand at room temperature for a specified period (e.g., 24-48 hours), with occasional agitation.

-

-

Filtration:

-

Filter the mixture to separate the solvent extract from the plant residue.

-

Wash the residue with a small amount of fresh solvent to ensure maximum recovery of the extract.

-

-

Drying:

-

Add anhydrous sodium sulfate to the collected extract to remove any residual water.

-

Allow it to stand for approximately 30 minutes, then filter again.

-

-

Concentration:

-

Concentrate the dried extract using a rotary evaporator at a controlled temperature (e.g., <40°C) to avoid the loss of volatile components.

-

The resulting concentrated extract is known as a "concrete." Further processing with ethanol can yield an "absolute."

-

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis and quantification of this compound in the plant extract.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms)

Procedure:

-

Sample Preparation:

-

Dissolve a known amount of the plant extract in a suitable solvent (e.g., hexane) to a final concentration appropriate for GC-MS analysis.

-

If necessary, perform a dilution series to ensure the concentration falls within the linear range of the instrument.

-

-

GC-MS Analysis:

-

Injector: Set to a temperature of ~250°C.

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a controlled rate (e.g., 5°C/min).

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Operate in electron ionization (EI) mode. Scan a mass range of m/z 40-400.

-

-

Identification:

-

The identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of an authentic standard. The mass spectrum should show characteristic fragment ions for the compound.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Inject the standards into the GC-MS under the same conditions as the sample.

-

Plot the peak area of a characteristic ion versus the concentration to generate the calibration curve.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Conclusion

The natural occurrence of this compound in plants is an area that warrants further investigation. Its strong connection to the jasmonate signaling pathway suggests a potential role in plant defense and development. The methodologies outlined in this guide provide a solid foundation for researchers to explore the presence and concentration of this and other related cyclopentenones in a variety of plant species. Such studies will not only enhance our understanding of plant secondary metabolism but may also unveil novel bioactive compounds with potential applications in the pharmaceutical and agrochemical industries.

An In-depth Technical Guide to the Biosynthesis and Synthesis of Dihydrojasmone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrojasmone, a significant aroma compound with a characteristic fruity and floral jasmine-like scent, is widely utilized in the fragrance and flavor industries. While found in trace amounts in nature, a direct and complete biosynthetic pathway to dihydrojasmone has not been fully elucidated. Its biogenesis is intricately linked to the well-established jasmonic acid (JA) pathway, which produces the precursors to jasmone, a direct antecedent of dihydrojasmone. This technical guide provides a comprehensive exploration of the jasmonic acid biosynthesis pathway as the foundational route to jasmone. Subsequently, it details the chemical and emerging biocatalytic methods for the synthesis of dihydrojasmone. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and pathway visualizations to facilitate further research and application.

The Jasmonic Acid Biosynthesis Pathway: The Precursor Route

The biosynthesis of jasmonates, a class of lipid-derived signaling molecules in plants, is the primary natural pathway leading to the precursors of dihydrojasmone.[1] The pathway originates from α-linolenic acid and involves a series of enzymatic reactions localized in the chloroplasts and peroxisomes.[1]

Chloroplast-Localized Events: From α-Linolenic Acid to 12-oxophytodienoic Acid (OPDA)

The initial steps of jasmonic acid biosynthesis occur in the chloroplast.[1]

-

Lipoxygenation: The pathway is initiated by the enzyme Lipoxygenase (LOX) , which catalyzes the dioxygenation of α-linolenic acid (18:3) to (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).[1]

-

Dehydration and Cyclization: The 13-HPOT is then rapidly converted to an unstable allene oxide by Allene Oxide Synthase (AOS) . This is followed by the action of Allene Oxide Cyclase (AOC) to produce (9S,13S)-12-oxophytodienoic acid (OPDA).[1]

References

An In-depth Technical Guide to the Physical Properties of 2-Hexyl-2-cyclopenten-1-one

This technical guide provides a comprehensive overview of the key physical properties of 2-Hexyl-2-cyclopenten-1-one, specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental methodologies for the determination of these properties, and a logical workflow for their characterization.

Core Physical Properties

This compound is a cyclic ketone with applications in the fragrance and organic synthesis sectors. An accurate understanding of its physical properties is crucial for its application, handling, and synthesis.

The primary physical constants for this compound are summarized in the table below. These values are essential for predicting its behavior in various chemical and physical processes.

| Physical Property | Value | Units | Conditions |

| Boiling Point | 255.8 ± 10.0 | °C | at 760 mmHg[1] |

| Density | 0.9 ± 0.1 | g/cm³ | Standard Conditions |

Experimental Protocols for Physical Property Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

a) Capillary Method (Thiele Tube Method)

This micromethod is suitable for small quantities of a liquid.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube (fusion tube), heating oil (mineral oil or silicone oil), and a heat source.

-

Procedure:

-

A few drops of the liquid sample are placed into the small test tube.

-

A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.

-

The test tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

This setup is immersed in a Thiele tube containing heating oil.

-

The Thiele tube is heated gently and uniformly. As the temperature rises, air trapped in the capillary tube will slowly escape.

-

When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[2][3]

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.[4]

-

b) Distillation Method

This method is suitable for larger quantities of the liquid and also serves as a method of purification.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

The liquid sample (at least 5 mL) and a few boiling chips are placed in the distillation flask.[5]

-

The apparatus is assembled for simple distillation, with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The flask is heated, and the liquid is brought to a boil.

-

As the vapor passes into the condenser and condenses, the temperature reading on the thermometer is monitored.

-

The boiling point is recorded as the stable temperature at which the liquid is actively distilling.[6]

-

The barometric pressure should be recorded as the boiling point is pressure-dependent.[4]

-

Density is the mass of a substance per unit of volume.

a) Pycnometer Method

This is a highly precise method for determining the density of liquids.

-

Apparatus: Pycnometer (a glass flask with a specific volume), analytical balance, and a temperature-controlled water bath.

-

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined (m_empty).

-

The pycnometer is filled with a reference liquid of known density (e.g., distilled water) and placed in a thermostatic bath to reach a specific temperature.

-

The pycnometer is removed, dried on the outside, and its mass is determined (m_ref). The volume of the pycnometer can then be calculated.

-

The process is repeated with the sample liquid, and its mass is determined (m_sample).

-

The density of the sample liquid (ρ_sample) is calculated using the formula: ρ_sample = (m_sample - m_empty) / V_pycnometer where V_pycnometer = (m_ref - m_empty) / ρ_ref

-

b) Oscillating U-tube Method

Modern digital density meters often employ this technique for rapid and accurate measurements.[7][8]

-

Apparatus: Digital density meter with an oscillating U-tube.

-

Procedure:

-

The instrument is calibrated using certified reference standards, often air and pure water.

-

The sample is injected into the thermostatted U-shaped tube within the instrument.

-

The tube is electronically excited to oscillate at its resonant frequency.

-

The instrument measures the period of oscillation, which is directly related to the mass, and therefore the density, of the sample in the tube.[7]

-

The density is calculated by the instrument's software based on the calibration and the measured oscillation period.

-

Logical Workflow for Physical Property Characterization

The following diagram illustrates a generalized workflow for the determination and reporting of the physical properties of a liquid organic compound.

References

- 1. phillysim.org [phillysim.org]

- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. Video: Boiling Points - Procedure [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Oscillating U-tube - Wikipedia [en.wikipedia.org]

- 8. knowledge.reagecon.com [knowledge.reagecon.com]

The Enigmatic Allure of 2-Hexyl-2-cyclopenten-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hexyl-2-cyclopenten-1-one, a key aroma chemical with a significant presence in the fragrance and flavor industries. This document delves into its chemical identity, physicochemical properties, and the methodologies for its synthesis and analysis. Furthermore, it explores the biological pathways associated with its olfactory perception, offering a multifaceted resource for professionals in research and development.

Chemical Identity: Synonyms and Trade Names

This compound is known by a variety of synonyms and trade names, which can often lead to confusion in literature and commercial contexts. The most prevalent of these are Dihydroisojasmone and Isojasmone .[1] Below is a comprehensive list of its identifiers.

Table 1: Synonyms and Identifiers for this compound

| Type | Identifier |

| IUPAC Name | 2-hexylcyclopent-2-en-1-one |

| CAS Number | 95-41-0 |

| EINECS Number | 202-417-5 |

| FEMA Number | 3552 |

| Common Synonyms | Dihydroisojasmone, 2-Hexyl-2-cyclopentenone, 2-Hexylcyclopent-2-enone, 2-n-Hexyl-2-cyclopenten-1-one |

| Trade Names | Isojasmone B 11[2], Dihydro Iso Jasmone[3], Jasmatone |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in various formulations and for understanding its behavior in biological and chemical systems.

Table 2: Physicochemical Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₈O | [1] |

| Molecular Weight | 166.26 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Floral, jasmine, fruity, waxy | [4] |

| Boiling Point | 255.8 ± 10.0 °C at 760 mmHg | |

| Flash Point | 114 °C (237.2 °F) | |

| Density | 0.9 ± 0.1 g/cm³ | |

| Solubility | Insoluble in water; soluble in alcohol | [] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the dehydration of 2-(1-hydroxyhexyl) cyclopentanone.

Protocol: Dehydration of 2-(1-hydroxyhexyl) cyclopentanone

-

Apparatus Setup: A 250 mL four-mouthed flask is equipped with a reflux condenser, a mechanical stirrer, and a thermometer.

-

Reactants: 20 g of 2-(1-hydroxyhexyl) cyclopentanone and 5 mg of iodine are added to the flask.

-

Solvent Addition: Dimethyl sulfoxide (DMSO) is added as the reaction solvent.

-

Reaction Conditions: The mixture is stirred and heated to 150 °C for 6 hours. The progress of the reaction is monitored through regular sampling.

-

Workup: After the reaction is complete, the solution is concentrated.

-

Purification: The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate (95:5) solvent system to yield this compound.[]

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification and quantification of this compound in various matrices.

Protocol: GC-MS Analysis

-

Sample Preparation: The sample containing this compound is diluted in a suitable solvent (e.g., dichloromethane or hexane).

-

Gas Chromatograph (GC) Conditions:

-

Column: A nonpolar capillary column, such as a DB-5ms (5% phenyl methylpolysiloxane).

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program: Initial temperature of 50 °C held for 3 minutes, then ramped at 3 °C/min to 200 °C, followed by a ramp of 10 °C/min to 240 °C, held for 3 minutes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Source Temperature: 250 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 35-350.

-

Visualizations: Pathways and Workflows

Generalized Olfactory Signaling Pathway

The perception of odorants like this compound is initiated by their interaction with olfactory receptors in the nasal epithelium. This triggers a downstream signaling cascade.

Experimental Workflow for GC-MS Analysis

The analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) follows a structured workflow from sample preparation to data interpretation.

References

The Multifaceted Biological Activities of 2-Hexyl-2-cyclopenten-1-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentenone derivatives, a class of organic compounds characterized by a five-membered ring containing an enone functional group, have garnered significant attention in the scientific community for their diverse and potent biological activities. Among these, 2-hexyl-2-cyclopenten-1-one and its derivatives are emerging as promising candidates for therapeutic development. This technical guide provides a comprehensive overview of the current understanding of the biological activities of these compounds, with a specific focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to facilitate further research and drug development efforts in this area.

Introduction

The cyclopentenone ring is a key structural motif found in a variety of natural products, including prostaglandins and certain steroids, which are known to exhibit a wide range of physiological effects. The α,β-unsaturated ketone moiety within the cyclopentenone structure is a critical pharmacophore, rendering the molecule susceptible to Michael addition reactions with nucleophilic residues in biological macromolecules, such as cysteine residues in proteins. This reactivity is believed to be a primary mechanism underlying the biological effects of these compounds.

The addition of a hexyl group at the 2-position of the cyclopentenone ring modulates the lipophilicity and steric properties of the molecule, potentially influencing its absorption, distribution, metabolism, excretion, and, ultimately, its biological activity. This guide will delve into the specific biological activities attributed to this compound derivatives.

Anticancer Activity

Cyclopentenone derivatives have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis in cancer cells.

Mechanism of Action: Induction of Apoptosis

Studies on various cyclopentenone compounds have shown that they can trigger programmed cell death, or apoptosis, in a range of cancer cell lines.[1] The pro-apoptotic activity is often mediated through the intrinsic (mitochondrial) pathway of apoptosis.[1] This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis.[1]

dot

Caption: Intrinsic Apoptosis Pathway Induced by this compound Derivatives.

Quantitative Data on Anticancer Activity

Disclaimer: The following data is for structurally related cyclopentenone derivatives and should be considered as proxy data. Further research is required to determine the specific IC50 values for this compound and its derivatives.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Cyclopentenone Isoprostanes | RAW 264.7 | ~0.21-0.36 | [2] |

| Oleoyl Hybrids | HTB-26 (Breast) | 10-50 | [3] |

| Oleoyl Hybrids | PC-3 (Prostate) | 10-50 | [3] |

| Oleoyl Hybrids | HepG2 (Liver) | 10-50 | [3] |

| Hydrazide Derivatives | HCT116 (Colon) | 0.329 | [4] |

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and autoimmune disorders. Cyclopentenone derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway.

Mechanism of Action: Inhibition of the NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those encoding for cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5]

Cyclopentenone derivatives can inhibit the NF-κB pathway at multiple levels. Their electrophilic nature allows them to covalently modify and inhibit key components of the signaling cascade, such as the IKK complex and NF-κB itself, thereby preventing its nuclear translocation and transcriptional activity.

dot

Caption: Inhibition of the NF-κB Signaling Pathway by this compound Derivatives.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory activity of cyclopentenone derivatives can be quantified by measuring the inhibition of pro-inflammatory mediators such as nitric oxide (NO) in LPS-stimulated macrophages.

Disclaimer: The following data is for structurally related cyclopentenone derivatives and should be considered as proxy data. Further research is required to determine the specific IC50 values for this compound and its derivatives for the inhibition of inflammatory markers.

| Compound Class | Assay | Cell Line | IC50 | Reference |

| Cyclopentenone Isoprostanes | Nitrite Production | RAW 264.7 | ~360 nM | [6] |

| Cyclopentenone Isoprostanes | Prostaglandin Production | RAW 264.7 | ~210 nM | [6] |

Antimicrobial Activity

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Cyclopentenone derivatives have shown promising activity against a range of pathogenic bacteria, including multidrug-resistant strains.

Spectrum of Activity

Studies on functionalized cyclopentenones have demonstrated their efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7] The exact mechanism of antimicrobial action is not fully elucidated but is thought to involve the disruption of essential cellular processes through the alkylation of bacterial proteins.

Quantitative Data on Antimicrobial Activity

The antimicrobial potency of these compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Disclaimer: The following data is for structurally related cyclopentenone derivatives and should be considered as proxy data. Further research is required to determine the specific MIC values for this compound and its derivatives against various bacterial strains.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Functionalized Cyclopentenones | S. aureus MRSA | 0.976 | [7] |

| Functionalized Cyclopentenones | E. faecalis VRE | 3.91 | [7] |

| Anthracimycin B | Gram-positive bacteria | <0.03 | [8] |

Experimental Protocols

To facilitate further investigation into the biological activities of this compound derivatives, detailed protocols for key in vitro assays are provided below.

dot

Caption: General Experimental Workflow for Evaluating Biological Activity.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction: Treat cells with the test compound, lyse the cells in RIPA buffer, and quantify the protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on a 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Griess Assay for Nitric Oxide Production

The Griess assay measures nitrite, a stable and quantifiable breakdown product of NO.

-

Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7) in a 24-well plate and treat with LPS (1 µg/mL) in the presence or absence of the test compounds for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) in a 96-well plate.

-

Incubation: Incubate the plate at room temperature for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Broth Microdilution for Antimicrobial Susceptibility

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Bacterial Inoculum: Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).

-

Inoculation: Add the bacterial suspension to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their ability to induce apoptosis in cancer cells, inhibit key inflammatory pathways, and combat pathogenic bacteria makes them attractive candidates for further drug development. While the current body of literature provides a strong foundation, more research is needed to fully elucidate their mechanisms of action and to establish a comprehensive structure-activity relationship. Specifically, future studies should focus on synthesizing a library of this compound derivatives and systematically evaluating their anticancer, anti-inflammatory, and antimicrobial activities to identify lead compounds with enhanced potency and selectivity. In vivo studies will also be crucial to assess their therapeutic efficacy and safety profiles. The detailed protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this exciting class of molecules.

References

- 1. Pro-apoptotic activity of cyclopentenone in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Nitric oxide synthase 2 and cyclooxygenase 2 interactions in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclopentenone isoprostanes inhibit the inflammatory response in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Olfactory Properties of 2-Hexyl-2-cyclopenten-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Olfactory Profile

2-Hexyl-2-cyclopenten-1-one is a cyclic ketone with the molecular formula C₁₁H₁₈O. It is widely recognized in the fragrance and flavor industries for its pleasant and characteristic aroma.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-hexylcyclopent-2-en-1-one |

| CAS Number | 95-41-0[1] |

| Molecular Formula | C₁₁H₁₈O[1] |

| Molecular Weight | 166.26 g/mol [1] |

| Synonyms | Dihydroisojasmone, Isojasmone[1] |

The olfactory profile of this compound is consistently described as having floral and waxy characteristics, with a dominant jasmine-like scent.[2] Its aroma is often described as sweet and is a key component in creating jasmine and other floral fragrances.[3]

Table 2: Qualitative Olfactory Profile of this compound

| Odor Descriptor | Description |

| Primary | Floral (Jasmine-like)[2] |

| Secondary | Waxy, Sweet, Fruity[4][] |

Quantitative Olfactory Data

A thorough review of the scientific literature did not yield specific quantitative data for the odor threshold of this compound. The odor threshold is the lowest concentration of a substance that can be detected by the human sense of smell.[6] This value is a critical parameter for understanding the potency of an aroma compound. In the absence of specific data for this compound, a generalized table format for presenting such data is provided below for illustrative purposes.

Table 3: Illustrative Table for Quantitative Olfactory Data

| Parameter | Value | Medium | Method |

| Odor Detection Threshold | Data not available | e.g., Water, Air | e.g., GC-O |

| Odor Recognition Threshold | Data not available | e.g., Water, Air | e.g., Sensory Panel |

| Odor Intensity | Data not available | - | e.g., Labeled Magnitude Scale |

| Odor Duration | Data not available | - | e.g., Time-Intensity Analysis |

Experimental Protocols for Olfactory Analysis

The determination of the olfactory properties of a compound like this compound involves a combination of instrumental and sensory analysis techniques.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to determine the odor activity of individual volatile compounds in a sample.[7] An instrumental setup separates the compounds, and a trained sensory panelist sniffs the effluent from the gas chromatograph to identify and rate the odor of each compound.

A generalized protocol for determining the odor detection threshold using GC-O with an aroma extract dilution analysis (AEDA) approach is described below. This method involves the stepwise dilution of the sample until no odor is detected.

Experimental Workflow: GC-O for Odor Threshold Determination

Caption: Generalized workflow for odor threshold determination using GC-O.

Sensory Panel Evaluation

A trained sensory panel can be used to provide a detailed descriptive analysis of the odor profile of this compound.[8] Panelists are trained to recognize and quantify specific aroma attributes.

Methodology for Descriptive Sensory Analysis:

-

Panelist Selection and Training: Select individuals with demonstrated sensory acuity and train them to identify and scale the intensity of various odor descriptors relevant to floral and jasmine aromas.

-

Sample Preparation: Prepare solutions of this compound at various concentrations in an odorless solvent (e.g., mineral oil or water with a co-solvent).

-

Evaluation: Present the samples to the panelists in a controlled environment. Panelists rate the intensity of each predefined odor attribute on a labeled magnitude scale.

-

Data Analysis: Analyze the data statistically to generate a sensory profile of the compound.

Olfactory Signaling Pathway

The perception of odors is initiated by the binding of odorant molecules to specific Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal epithelium. While the specific OR(s) that bind to this compound have not been identified in the reviewed literature, the canonical olfactory signal transduction cascade is well-established.

Canonical Olfactory Signaling Pathway

Caption: A diagram of the canonical olfactory signal transduction pathway.

Olfactory Receptor Deorphanization

Identifying the specific olfactory receptor(s) that respond to this compound is a process known as deorphanization.[9] This is typically achieved through in vitro assays using heterologous expression systems.

Experimental Workflow: Olfactory Receptor Deorphanization

Caption: A generalized workflow for olfactory receptor deorphanization.

Conclusion

This compound is a well-established fragrance ingredient with a characteristic floral, jasmine-like aroma. While its qualitative olfactory profile is documented, there is a notable absence of publicly available quantitative sensory data, such as its odor threshold. Similarly, the specific olfactory receptor(s) responsible for its perception have yet to be identified. The experimental protocols outlined in this guide, including Gas Chromatography-Olfactometry and in vitro receptor deorphanization assays, represent the standard methodologies that would be employed to generate this missing data. Further research utilizing these techniques is necessary to provide a more complete and quantitative understanding of the olfactory properties of this compound, which would be of significant value to the fields of sensory science, fragrance development, and academic research.

References

- 1. This compound | C11H18O | CID 66768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound sum of isomers, stabilized | Sigma-Aldrich [sigmaaldrich.com]

- 3. Buy this compound | 95-41-0 [smolecule.com]

- 4. scent.vn [scent.vn]

- 6. Odor detection threshold - Wikipedia [en.wikipedia.org]

- 7. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. The state of the art of odorant receptor deorphanization: A report from the orphanage - PMC [pmc.ncbi.nlm.nih.gov]

The Scent of Discovery: An In-depth Technical Guide to Isojasmone Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isojasmone, a captivating fragrance compound, holds a significant place in the annals of organic chemistry and the fragrance industry. This technical guide delves into the discovery, history, and scientific intricacies of isojasmone and its related compounds. From its initial structural elucidation to modern synthetic methodologies and burgeoning biological applications, this document provides a comprehensive overview for researchers and professionals in the field. Isojasmone, chemically known as 2-hexylcyclopent-2-en-1-one, is a prominent member of the jasmone family of compounds, which are key constituents of the delicate aroma of jasmine flowers.[1] The journey of understanding and synthesizing these molecules is a testament to the evolution of organic chemistry.

Historical Perspective and Discovery

The story of jasmone compounds begins with the quest to identify the chemical constituents responsible for the characteristic scent of jasmine oil. In the early 20th century, the Swiss chemist Leopold Ruzicka, a Nobel laureate, played a pivotal role in this endeavor. In 1933, Ruzicka and his colleague M. Pfeiffer successfully isolated and elucidated the structure of jasmone from the volatile fraction of jasmine flower oil.[2] Natural jasmone was identified as the cis-isomer of 3-methyl-2-(2-pentenyl)-2-cyclopenten-1-one.[2]

The discovery of jasmone spurred further research into related structures, leading to the synthesis and characterization of various isomers and analogues, including isojasmone. Isojasmone is a structural isomer of jasmone, characterized by the position of the double bond within the cyclopentenone ring and the nature of the alkyl substituent. Unlike cis-jasmone, which is found in nature, isojasmone is primarily a synthetic compound, valued for its powerful and versatile floral-fruity aroma, making it a staple in the perfumery industry.[3][4]

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties and spectroscopic data of isojasmone is crucial for its synthesis, purification, and characterization. The following tables summarize the key quantitative data for isojasmone (2-hexyl-2-cyclopenten-1-one).

Table 1: Physicochemical Properties of Isojasmone

| Property | Value | Reference |

| IUPAC Name | This compound | [5] |

| CAS Number | 95-41-0 | [3] |

| Molecular Formula | C₁₁H₁₈O | [5] |

| Molecular Weight | 166.26 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 219-238 °C | [3][6] |

| Specific Gravity | ~0.91 g/mL | [3][6] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether | [1] |

Table 2: Spectroscopic Data of Isojasmone and Related Compounds

| Data Type | Compound | Key Signals/Fragments | Reference |

| ¹H NMR (CDCl₃) | 2-Pentyl-2-cyclopenten-1-one | δ 7.326 (m, 1H), 2.572 (m, 2H), 2.398 (m, 2H), 2.160 (t, 2H), 1.481 (m, 2H), 1.35-1.26 (m, 4H), 0.887 (t, 3H) | [7] |

| ¹³C NMR | 2-Cyclopenten-1-one | δ 209.9 (C=O), 164.7 (=CH), 134.8 (=CH), 34.6 (CH₂), 27.5 (CH₂) | [8] |

| EI-MS | This compound | m/z 166 (M+), 97, 96, 109, 123, 137 | [5] |

Key Synthetic Methodologies and Experimental Protocols

The synthesis of isojasmone and its derivatives has been a subject of extensive research, leading to the development of several elegant and efficient synthetic routes. Two of the most prominent methods for constructing the core cyclopentenone ring are the Nazarov cyclization and the Pauson-Khand reaction.